

Application Note: A Robust Pharmacokinetic Study Protocol Using Regorafenib-¹³C,d₃

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Compound of Interest		
Compound Name:	Regorafenib-13C,d3	
Cat. No.:	B3026279	Get Quote

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Abstract

This document provides a comprehensive protocol for conducting a preclinical pharmacokinetic (PK) study of Regorafenib using a stable isotope-labeled internal standard, Regorafenib-¹³C,d₃. The use of a stable isotope-labeled analog is the gold standard in quantitative bioanalysis, as it minimizes variability during sample preparation and mass spectrometric analysis. This protocol details the experimental design, from animal dosing and sample collection to bioanalytical methodology using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and concludes with data analysis and presentation.

Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by inhibiting multiple protein kinases involved in critical cellular processes such as angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental for optimizing dosing strategies and maximizing therapeutic outcomes.

To accurately quantify Regorafenib concentrations in biological matrices like plasma, a robust bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Regorafenib-13C,d3, is critical. This internal standard behaves almost identically to the



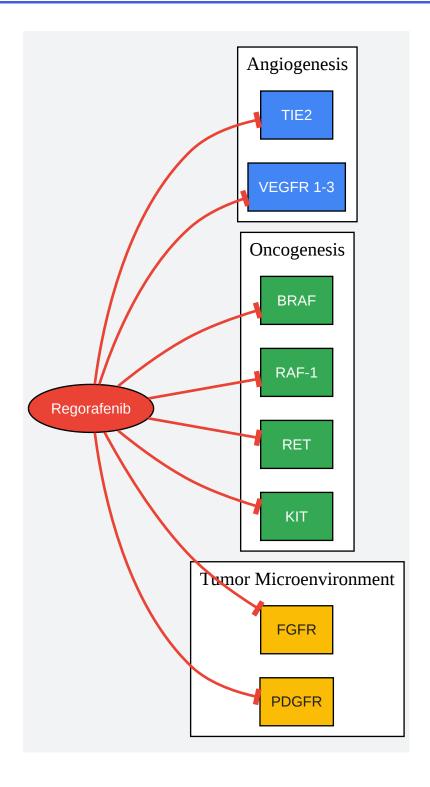
unlabeled drug (analyte) during extraction and ionization, effectively correcting for any sample loss or matrix effects and ensuring the highest level of accuracy and precision in quantification.

[3]

Regorafenib's Mechanism of Action

Regorafenib exerts its therapeutic effects by targeting a wide range of kinases. Its multipronged approach involves inhibiting kinases crucial for tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the maintenance of the tumor microenvironment (PDGFR, FGFR).[1][2][4][5][6] This broad-spectrum inhibition disrupts multiple signaling pathways that are vital for cancer cell proliferation, survival, and metastasis. [1]





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Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.

Detailed Experimental Protocol

This protocol outlines a typical preclinical PK study in a rodent model.



Materials and Reagents

- Regorafenib (analytical standard)
- Regorafenib-¹³C,d₃ (internal standard)
- Control plasma from the study species (e.g., rat, mouse)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Anticoagulant (e.g., K₂EDTA)

Animal Dosing and Sample Collection

- Animal Model: Use appropriate preclinical models, such as male BALB/c or NMRI nu/nu mice.[7][8]
- Dosing Formulation: Prepare a suspension of Regorafenib for oral gavage. A common vehicle is a mixture of polypropylene glycol, PEG400, Pluronic F68, and water.[7]
- Administration: Administer a single oral dose of 10 mg/kg Regorafenib.[6][7]
- Blood Collection: Collect blood samples (approx. 100-200 μL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Plasma Preparation: Collect blood into tubes containing K₂EDTA. Centrifuge the blood at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
- Sample Storage: Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Methodological & Application

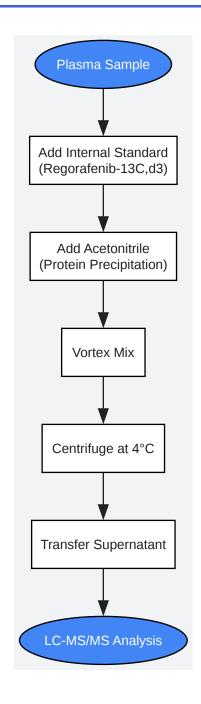




The following protein precipitation method is effective for extracting Regorafenib from plasma. [9][10]

- Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
- Aliquot: Transfer a small volume (e.g., 10-50 μ L) of each plasma sample into a microcentrifuge tube.[11]
- Add Internal Standard: Add a precise volume of the Regorafenib-¹³C,d₃ internal standard working solution (e.g., 50 μL of 150 ng/mL in methanol) to each tube.[11]
- Precipitate Protein: Add 3-4 volumes of cold acetonitrile (e.g., 150 μL) to each tube to precipitate plasma proteins.[9]
- Vortex & Centrifuge: Vortex mix the tubes for 1-5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[11]
- Transfer Supernatant: Carefully transfer the clear supernatant to autosampler vials or a 96well plate for injection into the LC-MS/MS system.





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Caption: General workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- MS System: A triple quadrupole mass spectrometer.



- Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 μm).[10]
- Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[10][12]
- Ionization: Electrospray ionization (ESI) in positive ion mode.[9][10]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: MRM Transitions for Regorafenib and its Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Regorafenib	483.0	286.0
Regorafenib-¹³C,d₃	487.0	286.0

(Note: Exact m/z values may vary slightly based on instrumentation and should be optimized.)

Data Analysis and Presentation Quantification

A calibration curve is constructed by plotting the peak area ratio (Regorafenib / Regorafenib- 13 C,d₃) against the known concentrations of the calibration standards. A linear regression with a $1/x^2$ weighting is typically used. The concentrations of Regorafenib in the study samples are then calculated from this curve.

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[6][8]

Table 2: Representative Pharmacokinetic Parameters of Regorafenib in Mice

The following data represent typical PK values after a single 10 mg/kg oral dose in mice.[6][7]



Parameter	Description	Unit	Representative Value
C _{max}	Maximum observed plasma concentration	μg/L	~8,000 - 10,000
T _{max}	Time to reach C _{max}	hours	~4 - 6
AUC(0-24)	Area under the concentration-time curve from 0 to 24 hours	μg·h/L	~100,000

Conclusion

This application note provides a detailed and robust protocol for the pharmacokinetic analysis of Regorafenib in a preclinical setting. By employing a stable isotope-labeled internal standard (Regorafenib-¹³C,d₃) and a validated LC-MS/MS method, researchers can generate high-quality, reliable data. This information is crucial for understanding the drug's disposition and for making informed decisions during the drug development process.

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